In Vivo Antitumor Efficacy in Murine Leukemia and Lung Carcinoma Models vs. Inactive Deoxymicromelin
Micromelin demonstrates significant in vivo antitumor activity in the P-388 lymphocytic leukemia model (T/C 149% at 10 mg/kg) and Lewis lung carcinoma model (T/C 228% at 1.25 mg/kg) in mice [1]. In direct contrast, the chemically modified derivative deoxymicromelin (the corresponding butenolide) was found to be completely inactive when evaluated in the 9KB human nasopharyngeal carcinoma cell assay [2]. This direct head-to-head comparison establishes that the intact stereochemical and ring structure of micromelin is essential for antitumor activity.
| Evidence Dimension | In vivo antitumor activity |
|---|---|
| Target Compound Data | P-388 leukemia: T/C 149% at 10 mg/kg; Lewis lung carcinoma: T/C 228% at 1.25 mg/kg |
| Comparator Or Baseline | Deoxymicromelin (butenolide derivative) |
| Quantified Difference | Active (T/C >125% considered significant) vs. Inactive |
| Conditions | In vivo murine models: P-388 lymphocytic leukemia and Lewis lung carcinoma; 9KB cell assay in vitro |
Why This Matters
This in vivo efficacy data provides a quantifiable basis for selecting micromelin over structurally modified analogs for antitumor research applications.
- [1] Journal summary referencing Cassady et al. (1979) as cited in: 'Micromelin, the main chemical constituent of this plant, showed significant inhibition against leukaemia P-388 cell line (T/C 149% at 10 mg/kg) ... and also showed significant activity (T/C 228% at 1.25 mg/kg) against Lewis lung...' View Source
- [2] Cassady JM, Ojima N, Chang CJ, McLaughlin JL. An investigation of the antitumor activity of Micromelum integerrimum (Rutaceae). J Nat Prod. 1979;42(3):274-278. doi:10.1021/np50003a005 View Source
